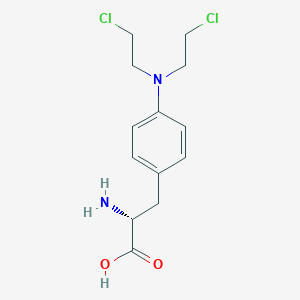
Medphalan
Descripción general
Descripción
Medphalan, also known as L-phenylalanine mustard, is a phenylalanine derivative of nitrogen mustard . It is used to treat multiple myeloma (bone marrow cancer) before receiving a stem cell transplant (conditioning treatment) . Medphalan belongs to the group of medicines called alkylating agents (cancer medicines). It works by interfering with the growth of cancer cells, which are eventually destroyed by the body .
Synthesis Analysis
Melphalan exhibits broad-spectrum antitumor activity and is mainly utilized in the management of multiple myeloma . Several pivotal approaches to compensate resistance associated with melphalan have been discussed . Numerous chemical and formulation developments concerning melphalan to enhance its salient characteristics and targeted profile have also been portrayed . Special attention is also laid on their synthetic developments viz. melphalan derivatives, conjugates, and prodrugs along with encouraging insights and research findings .
Molecular Structure Analysis
Melphalan is a highly lipophilic peptide-drug conjugate (PDC) that targets aminopeptidases and rapidly releases alkylating agents into tumor cells . Once inside the tumor cells, melflufen is hydrolyzed by peptidases to release alkylator molecules, which become entrapped .
Chemical Reactions Analysis
Melphalan chemically alters the DNA nucleotide guanine through alkylation, and causes linkages between strands of DNA . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive . These changes cause cytotoxicity in both dividing and non-dividing tumor cells .
Physical And Chemical Properties Analysis
Melphalan is a compound with the molecular formula C13H18Cl2N2O2 . It has a molecular weight of 341.7 g/mol . It has 3 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 8 rotatable bond count . Its exact mass is 340.051211 g/mol and its monoisotopic mass is 340.051211 g/mol .
Aplicaciones Científicas De Investigación
Treatment of Multiple Myeloma
Melphalan is widely used in the treatment of Multiple Myeloma (MM) , a type of blood cancer . High dose melphalan followed by autologous stem cell transplantation remains the standard of treatment for transplant-eligible patients with MM .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of melphalan therapy are critical to its effectiveness. Understanding these aspects can help optimize dosage and timing to maximize therapeutic effect and minimize side effects .
Development of Drug Carriers
Melphalan is being used in innovative therapies for the treatment of MM, including the development of drug carriers to reduce systemic toxicity . This approach aims to deliver the drug more directly to cancer cells, reducing its impact on healthy cells.
Combination Therapy
Melphalan is often used in combination with other drugs to improve the effectiveness of cancer therapy . This approach can enhance the overall therapeutic effect and potentially overcome resistance to individual drugs.
Chemical Modification of Melphalan
Researchers are exploring the chemical modification of the melphalan molecule to improve antitumor activity . This includes modifications at the amino group, the carboxyl group, or both .
Synthesis of Melphalan Derivatives
Several melphalan derivatives have been synthesized and tested for improved cytotoxic activity in human cancer cells . These derivatives have shown promise in terms of increased toxicity to cancer cells and the induction of DNA breaks .
Induction of Apoptosis
Melphalan and its derivatives have demonstrated a high apoptosis-inducing ability in acute monocytic and promyelocytic leukemia cells . Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs work.
Alkylation of DNA
The anti-cancer activity of melphalan derives from the alkylation of the DNA nucleotide, guanine, which creates crosslinks between DNA strands . These DNA changes inhibit both DNA replication and transcription, leading to cell death .
Safety And Hazards
Melphalan is a potent drug and should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
The changing landscape of treatment options for multiple myeloma has led to a higher proportion of patients achieving deep, long-lasting responses to therapy . With the associated improvement in overall survival, the development of subsequent second malignancies has become of increased significance . The risk of second malignancy after multiple myeloma is affected by a combination of patient-, disease- and therapy-related risk factors . This review discusses recent data refining our knowledge of these contributing factors, including current treatment modalities which increase risk .
Propiedades
IUPAC Name |
(2R)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBTWWWUNNDEQ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893737 | |
| Record name | Medphalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Medphalan | |
CAS RN |
13045-94-8 | |
| Record name | D-Melphalan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13045-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medphalan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013045948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medphalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melphalan D-Isomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARCOLYSINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94H892992X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



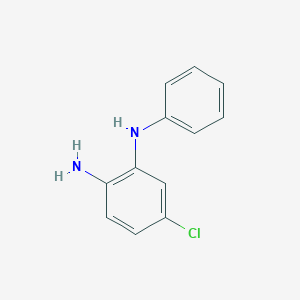
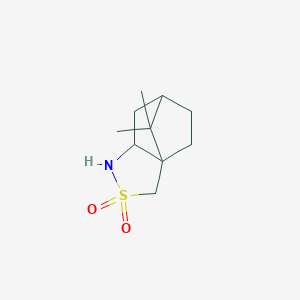
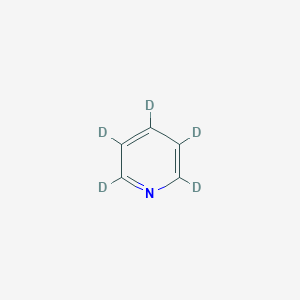
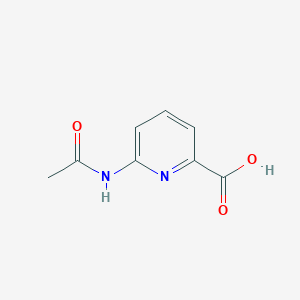
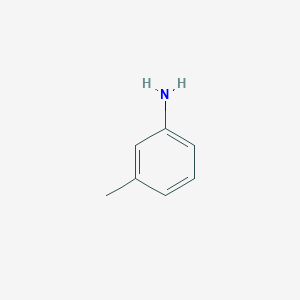
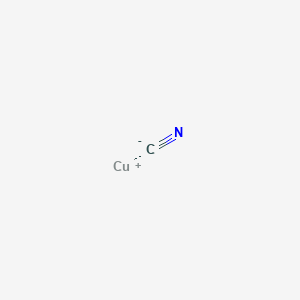
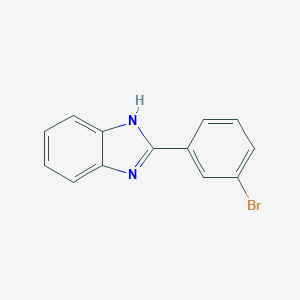
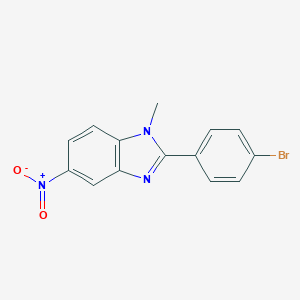

![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)
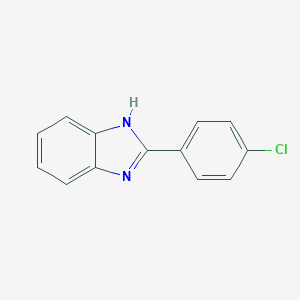
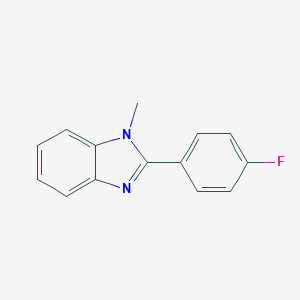
![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)
